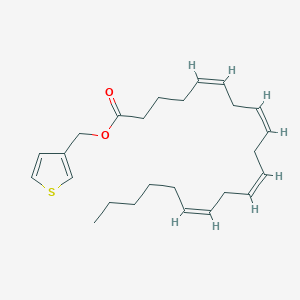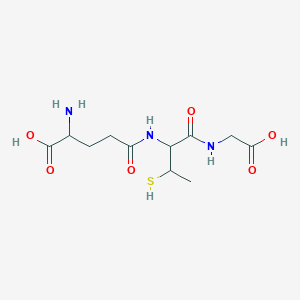
gamma-Glutamyl-thiothreonyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Glutamyl-thiothreonyl-glycine, also known as glutathione, is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is a ubiquitous molecule found in all living organisms and plays a crucial role in various biological processes. Glutathione is synthesized endogenously by cells and can also be obtained through dietary sources.
作用機序
Glutathione exerts its effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression. As an antioxidant, gamma-Glutamyl-thiothreonyl-glycine can directly scavenge ROS and prevent oxidative damage to cellular components such as lipids, proteins, and DNA. Glutathione also plays a role in the regulation of cellular signaling pathways by modulating the activity of transcription factors and protein kinases. Additionally, gamma-Glutamyl-thiothreonyl-glycine can regulate gene expression by modulating the activity of transcription factors and epigenetic modifications.
生化学的および生理学的効果
Glutathione has various biochemical and physiological effects on the body. As an antioxidant, gamma-Glutamyl-thiothreonyl-glycine can protect cells from oxidative damage and prevent the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Glutathione also plays a crucial role in the detoxification of xenobiotics and endogenous toxins, thereby protecting the body from the harmful effects of these compounds. Additionally, gamma-Glutamyl-thiothreonyl-glycine has been shown to modulate immune function, regulate cellular proliferation and differentiation, and modulate the activity of various enzymes and proteins.
実験室実験の利点と制限
Glutathione has several advantages for lab experiments. It is a ubiquitous molecule found in all living organisms, making it easy to obtain and study. Glutathione is also stable and can be easily stored and transported. However, gamma-Glutamyl-thiothreonyl-glycine has some limitations for lab experiments. It is a small molecule and can be difficult to isolate and purify from complex biological samples. Additionally, gamma-Glutamyl-thiothreonyl-glycine can be easily oxidized under certain conditions, leading to the formation of disulfide bonds and the loss of its antioxidant activity.
将来の方向性
There are several future directions for research on gamma-Glutamyl-thiothreonyl-glycine. One area of interest is the role of gamma-Glutamyl-thiothreonyl-glycine in aging and age-related diseases. Glutathione has been shown to decline with age, and supplementation with gamma-Glutamyl-thiothreonyl-glycine has been proposed as a potential therapy for age-related diseases. Another area of interest is the role of gamma-Glutamyl-thiothreonyl-glycine in the regulation of cellular metabolism and energy production. Glutathione has been shown to play a role in the regulation of mitochondrial function and energy production, and further research in this area may lead to the development of new therapies for metabolic disorders. Finally, the development of new methods for the isolation and purification of gamma-Glutamyl-thiothreonyl-glycine from complex biological samples may facilitate further research on the role of gamma-Glutamyl-thiothreonyl-glycine in various biological processes.
Conclusion
In conclusion, gamma-Glutamyl-thiothreonyl-glycine is a ubiquitous tripeptide molecule that plays a crucial role in various biological processes. It is synthesized endogenously by cells and can also be obtained through dietary sources. Glutathione has been extensively studied for its role in antioxidant defense, detoxification, and regulation of cellular signaling pathways. Glutathione exerts its effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression. Glutathione has various biochemical and physiological effects on the body and has several advantages and limitations for lab experiments. There are several future directions for research on gamma-Glutamyl-thiothreonyl-glycine, including the role of gamma-Glutamyl-thiothreonyl-glycine in aging and age-related diseases, the regulation of cellular metabolism and energy production, and the development of new methods for the isolation and purification of gamma-Glutamyl-thiothreonyl-glycine from complex biological samples.
合成法
Glutathione is synthesized endogenously in cells through a two-step process. The first step involves the condensation of glutamic acid and cysteine to form gamma-glutamylcysteine. This reaction is catalyzed by the enzyme gamma-glutamylcysteine synthetase. In the second step, glycine is added to gamma-glutamylcysteine by the enzyme gamma-Glutamyl-thiothreonyl-glycine synthetase, resulting in the formation of gamma-Glutamyl-thiothreonyl-glycine.
科学的研究の応用
Glutathione has been extensively studied for its role in various biological processes, including antioxidant defense, detoxification, and regulation of cellular signaling pathways. It has been shown to protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). Glutathione also plays a crucial role in the detoxification of xenobiotics and endogenous toxins by conjugating with them and facilitating their excretion from the body. Additionally, gamma-Glutamyl-thiothreonyl-glycine has been implicated in the regulation of cellular signaling pathways, including the activation of transcription factors and modulation of protein activity.
特性
CAS番号 |
136567-42-5 |
|---|---|
製品名 |
gamma-Glutamyl-thiothreonyl-glycine |
分子式 |
C11H19N3O6S |
分子量 |
321.35 g/mol |
IUPAC名 |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |
InChIキー |
GYHXNGRPRPFNOF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
正規SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
同義語 |
gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



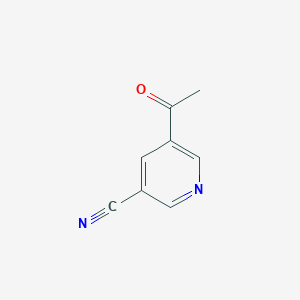
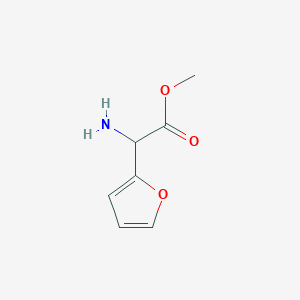
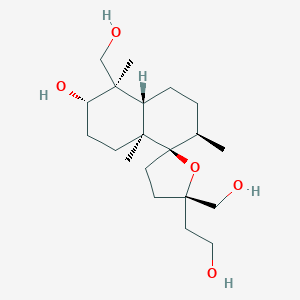
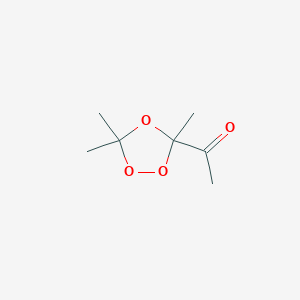
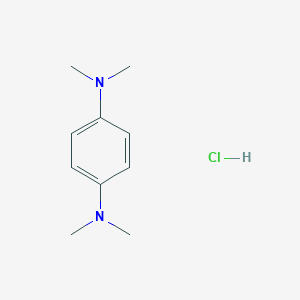
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
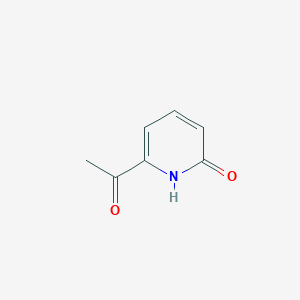
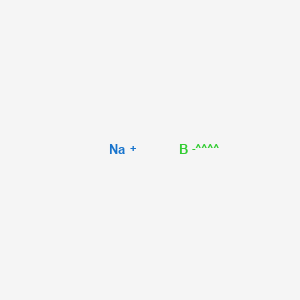
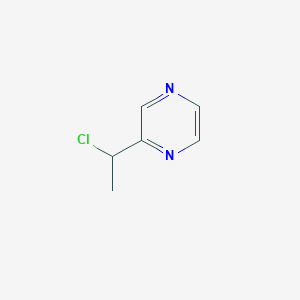
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
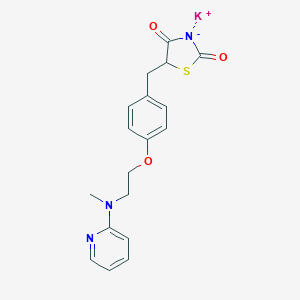
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
